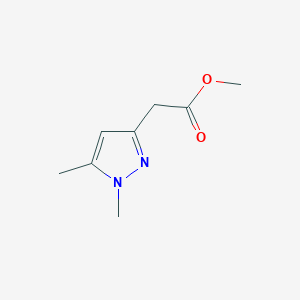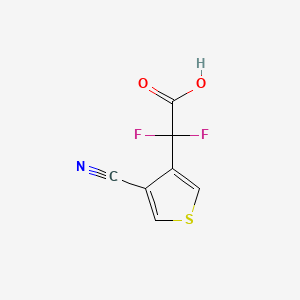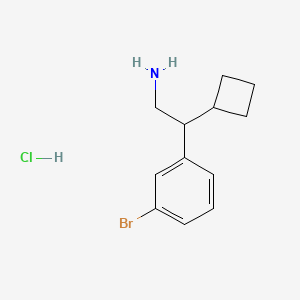![molecular formula C13H7BrFNS B13462534 4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile](/img/structure/B13462534.png)
4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile is an organic compound with the molecular formula C13H7BrFNS It is characterized by the presence of a bromophenyl group, a fluorobenzonitrile group, and a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and the nitrile group can be reduced to an amine.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Heck or Sonogashira coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine would yield an aniline derivative, while oxidation of the sulfanyl group would produce a sulfoxide or sulfone.
Aplicaciones Científicas De Investigación
4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile has several applications in scientific research:
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The presence of the bromophenyl and fluorobenzonitrile groups suggests potential interactions with enzymes or receptors involved in biological processes. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile can be compared with other similar compounds, such as:
4-[(4-Bromophenyl)sulfanyl]-3-fluorobenzonitrile: Similar structure but with a different position of the bromine atom.
4-[(3-Bromophenyl)sulfanyl]-3-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.
4-[(3-Bromophenyl)sulfanyl]-3-methylbenzonitrile: Similar structure but with a methyl group instead of fluorine.
These compounds share similar chemical properties but may exhibit different reactivities and biological activities due to the variations in their substituents .
Propiedades
Fórmula molecular |
C13H7BrFNS |
|---|---|
Peso molecular |
308.17 g/mol |
Nombre IUPAC |
4-(3-bromophenyl)sulfanyl-3-fluorobenzonitrile |
InChI |
InChI=1S/C13H7BrFNS/c14-10-2-1-3-11(7-10)17-13-5-4-9(8-16)6-12(13)15/h1-7H |
Clave InChI |
YEWGAUOLYZOLSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)SC2=C(C=C(C=C2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid](/img/structure/B13462452.png)
![Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate](/img/structure/B13462460.png)


![5-Oxaspiro[3.4]octane-6-carbaldehyde](/img/structure/B13462483.png)



![methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride](/img/structure/B13462509.png)


![5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13462541.png)
![5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13462543.png)

